molecular formula C17H21N3OS B4327014 N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4327014
M. Wt: 315.4 g/mol
InChI Key: MZCTYNNTHQPBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been demonstrated to have anti-inflammatory and anti-tumor effects. In addition, it has been shown to have anti-microbial activity against certain strains of bacteria and fungi. In materials science, N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to have good solubility in organic solvents and to have good thermal stability.

Advantages and Limitations for Lab Experiments

N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using the optimized method. In addition, it has been shown to have good solubility in organic solvents, which makes it useful for various applications. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly as an anti-inflammatory and anti-tumor agent. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and to design experiments to study its effects. Finally, more research is needed to explore its potential applications in materials science, particularly as a building block for the synthesis of new materials.

Scientific Research Applications

N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. In materials science, N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has been studied for its potential use in organic electronics and as a building block for the synthesis of new materials.

properties

IUPAC Name

3-amino-4,5,6-trimethyl-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-6-8-20(9-7-2)17(21)15-14(18)13-11(4)10(3)12(5)19-16(13)22-15/h6-7H,1-2,8-9,18H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCTYNNTHQPBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N(CC=C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4,5,6-trimethyl-N,N-di(prop-2-en-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.